(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
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Overview
Description
(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with an appropriate chiral reagent to introduce the (1R) configuration. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The dihydrochloride salt is typically crystallized from an aqueous solution and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted pyrazole derivatives.
Scientific Research Applications
(1R)-1-(1-methyl-1H-pyrazol-4
Properties
Molecular Formula |
C6H13Cl2N3 |
---|---|
Molecular Weight |
198.09 g/mol |
IUPAC Name |
(1R)-1-(1-methylpyrazol-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(7)6-3-8-9(2)4-6;;/h3-5H,7H2,1-2H3;2*1H/t5-;;/m1../s1 |
InChI Key |
BSTYDIYRCQCRSM-ZJIMSODOSA-N |
Isomeric SMILES |
C[C@H](C1=CN(N=C1)C)N.Cl.Cl |
Canonical SMILES |
CC(C1=CN(N=C1)C)N.Cl.Cl |
Origin of Product |
United States |
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